

Physical and chemical properties of "Methyl 3-amino-4-iodobenzoate"

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Compound of Interest

Compound Name: Methyl 3-amino-4-iodobenzoate

Cat. No.: B1321641

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Technical Guide: Methyl 3-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 3-amino-4-iodobenzoate**, a key intermediate in organic synthesis with applications in the pharmaceutical, agrochemical, and dyestuff industries.^[1] This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and outlines its chemical structure and reactivity.

Core Physical and Chemical Properties

Methyl 3-amino-4-iodobenzoate is a solid, typically appearing as a pale-yellow to brown powder.^[2] It is slightly soluble in water.^[1] The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of Methyl 3-amino-4-iodobenzoate

Property	Value	Source
Molecular Formula	C ₈ H ₈ INO ₂	[1] [2] [3] [4]
Molecular Weight	277.06 g/mol	[3] [4]
Melting Point	130-140 °C	[2]
Boiling Point	344.3 ± 32.0 °C (Predicted)	[5]
Density	1.826 ± 0.06 g/cm ³ (Predicted)	[5]
Appearance	Pale-yellow to Yellow to Brown Solid	[2]
Solubility	Slightly soluble in water	[1]

Table 2: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	methyl 3-amino-4-iodobenzoate	[2]
CAS Number	412947-54-7	[1] [2]
InChI Key	WJEBNIVVLJEIKE-UHFFFAOYSA-N	[2]
SMILES	<chem>COC(=O)C1=CC(N)=C(I)C=C1</chem>	[2]

Experimental Protocols

Synthesis of Methyl 3-amino-4-iodobenzoate

A common synthetic route to **Methyl 3-amino-4-iodobenzoate** involves the nitration of Methyl 4-iodobenzoate followed by reduction of the nitro group. The following is a detailed methodology based on established procedures.[\[1\]](#)

Materials:

- Methyl 4-iodobenzoate

- Concentrated Sulfuric Acid
- Concentrated Nitric Acid
- Ethyl Acetate
- Potassium Carbonate solution
- Brine
- Sodium Sulfate
- Dichloromethane
- Trifluoroacetic Anhydride

Procedure:

- Nitration:
 - Dissolve Methyl 4-iodobenzoate (e.g., 5.24 g, 20.0 mmol) in sulfuric acid solution at 0 °C.
 - Slowly add concentrated nitric acid (e.g., 1.43 mL) dropwise while maintaining the temperature at 0 °C.
 - Stir the reaction mixture at room temperature for 5 hours.
 - Warm the mixture to 40°C and continue the reaction for 1 hour.
 - Pour the resulting orange solution into ice (e.g., 100 g).
 - Add ethyl acetate (e.g., 200 mL), shake for 30 minutes, and filter.
 - Separate the organic and aqueous phases.
 - Extract the aqueous phase with ethyl acetate (e.g., 200 mL).
- Work-up and Reduction (Implied from the procedure for a similar compound):

- Note: The direct reduction step is not explicitly detailed in the provided source for this specific synthesis, but a subsequent step implies the presence of the amino group. The general procedure would involve a reduction of the newly introduced nitro group.
- Purification:
 - Dilute the residue with potassium carbonate solution and extract with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to yield **Methyl 3-amino-4-iodobenzoate** as a white solid.^[1]

Analytical Methodologies

Gas Chromatography (GC):

Purity assessment of **Methyl 3-amino-4-iodobenzoate** is often performed using gas chromatography.^[2] While a specific validated method is not publicly available, a general approach can be outlined. Due to the polar nature of the amino and ester groups, derivatization may be necessary to improve peak shape and thermal stability.

- Derivatization (Optional but Recommended): Silylation is a common technique for derivatizing compounds with active hydrogens (-NH₂, -OH, -COOH) prior to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyltrimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. The derivatization reaction typically involves heating the sample with the silylating reagent in an appropriate solvent.
- Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable.
- Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.
- Carrier Gas: Helium or hydrogen.

- **Temperature Program:** An initial oven temperature of around 100-150°C, followed by a ramp to a final temperature of 250-300°C.

High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful technique for the analysis of aromatic compounds like **Methyl 3-amino-4-iodobenzoate**.

- **Column:** A reversed-phase C18 column is typically used for the separation of aromatic compounds.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
- **Detector:** A UV detector set to a wavelength where the compound has significant absorbance (likely in the 254 nm range) would be appropriate. Mass spectrometry (MS) can also be coupled with HPLC for definitive identification.
- **Injection Volume and Flow Rate:** Typically in the range of 5-20 µL and 0.5-1.5 mL/min, respectively.

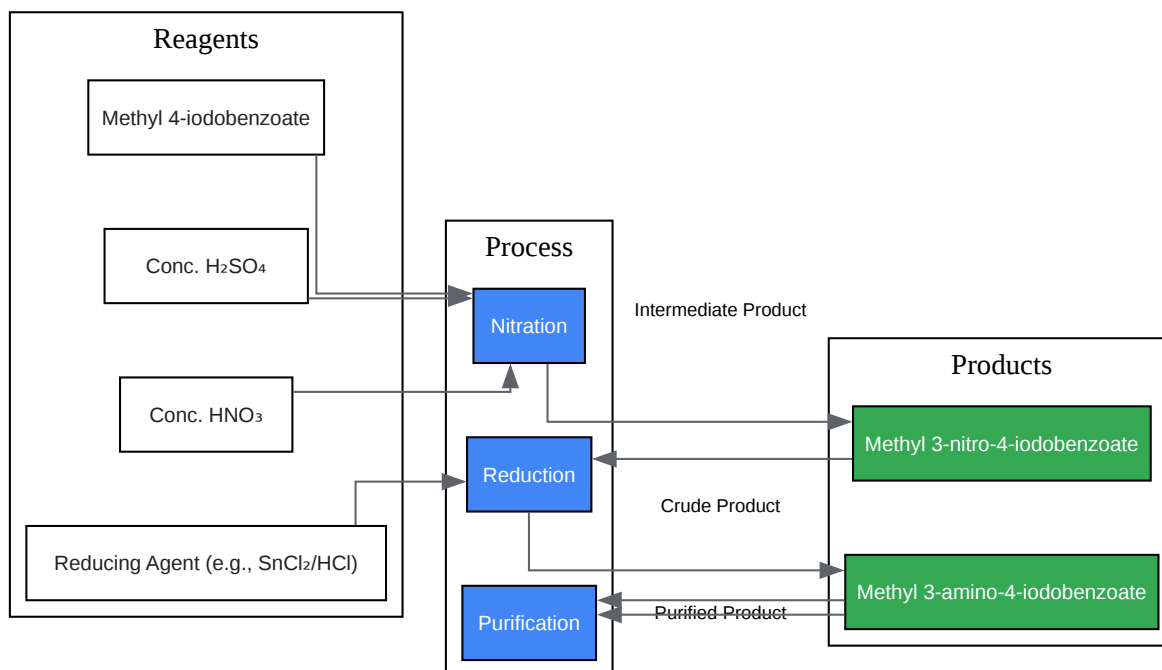
Chemical Structure and Reactivity

Methyl 3-amino-4-iodobenzoate is a substituted benzene ring containing three functional groups: a methyl ester, an amino group, and an iodine atom. The relative positions of these groups influence the chemical reactivity of the molecule. The amino group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The iodine atom can participate in various cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules.

Visualizations

Synthesis Workflow of Methyl 3-amino-4-iodobenzoate

The following diagram illustrates the key steps in the synthesis of **Methyl 3-amino-4-iodobenzoate**.



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Caption: A flowchart illustrating the synthesis of **Methyl 3-amino-4-iodobenzoate**.

Safety Information

Methyl 3-amino-4-iodobenzoate should be handled with care in a laboratory setting.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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